

Introduction: The Utility of a Versatile Phenylacetate Building Block

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Compound of Interest

Compound Name: Methyl 2-(2-iodophenyl)acetate

CAS No.: 66370-75-0

Cat. No.: B2605100

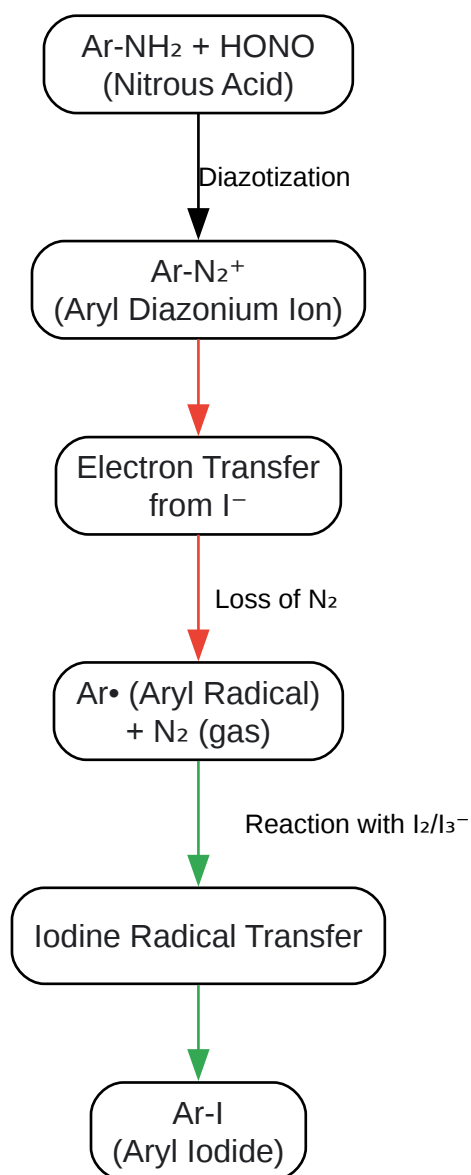
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Methyl 2-(2-iodophenyl)acetate (CAS No. 66370-75-0) is a valuable synthetic intermediate in medicinal chemistry and materials science.[1][2][3] Its structure, featuring an ortho-iodinated phenyl ring coupled to a methyl acetate moiety, provides two key reactive handles. The aryl iodide is a prime substrate for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex molecular scaffolds. The ester group can be readily hydrolyzed or converted to other functional groups, making it a versatile precursor for drug candidates and functional organic materials.[4]

This document provides a detailed, two-step protocol for the synthesis of **Methyl 2-(2-iodophenyl)acetate**, commencing from commercially available 2-aminophenylacetic acid. The synthetic strategy involves an initial Sandmeyer-type iodination followed by a classical Fischer esterification. The causality behind each procedural step is explained to provide researchers with a robust and reproducible methodology.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the conversion of an aromatic amine to an aryl iodide, and the subsequent esterification of the resulting carboxylic acid.



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Caption: Simplified mechanism of the Sandmeyer-type iodination reaction.

Protocol 1: Synthesis of 2-Iodophenylacetic Acid

Parameter	Specification
Starting Material	2-Aminophenylacetic Acid
Key Reagents	Sodium Nitrite (NaNO_2), Hydrochloric Acid (HCl), Potassium Iodide (KI)
Reaction Time	~4-6 hours
Temperature	0-5 °C (Diazotization), Room Temp (Iodination)
Typical Yield	65-75%

Materials and Reagents:

- 2-Aminophenylacetic Acid (1.0 eq)
- Concentrated Hydrochloric Acid (HCl, ~4.0 eq)
- Sodium Nitrite (NaNO_2 , 1.1 eq)
- Potassium Iodide (KI, 1.5 eq)
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Diethyl Ether (or Ethyl Acetate)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Deionized Water
- Ice Bath

Step-by-Step Methodology:

- **Amine Dissolution:** In a three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, suspend 2-aminophenylacetic acid in deionized water. Cool the slurry to 0 °C using an ice-salt bath.

- **Acidification:** Slowly add concentrated hydrochloric acid to the suspension. The amine salt should dissolve to form a clear solution. Maintain the temperature between 0 and 5 °C.
- **Diazotization:** Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine hydrochloride solution, ensuring the internal temperature does not exceed 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue). **Causality:** Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
- **Iodide Reaction:** In a separate, larger beaker, dissolve potassium iodide in water. Slowly and carefully add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed. **Safety Note:** Perform this addition slowly as the reaction can be exothermic and release gas rapidly.
- **Completion:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.
- **Work-up:** Quench the reaction by adding a saturated solution of sodium thiosulfate until the dark color of excess iodine disappears.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 2-iodophenylacetic acid, which can be purified further. [5]9. **Purification:** Recrystallize the crude solid from a suitable solvent system (e.g., toluene or water/ethanol mixture) to obtain pure 2-iodophenylacetic acid as a solid.

Part 2: Fischer Esterification to Methyl 2-(2-iodophenyl)acetate

Principle and Mechanistic Insight:

Fischer esterification is a classic acid-catalyzed condensation reaction. A carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid, to form an ester

and water. [6]The reaction is an equilibrium process. To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is used as the solvent. The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Protocol 2: Synthesis of Methyl 2-(2-iodophenyl)acetate

Parameter	Specification
Starting Material	2-Iodophenylacetic Acid [7]
Key Reagents	Methanol (MeOH), Sulfuric Acid (H ₂ SO ₄)
Reaction Time	1-3 hours
Temperature	Reflux (~65 °C)
Typical Yield	>90%

Materials and Reagents:

- 2-Iodophenylacetic Acid (1.0 eq)
- Methanol (Anhydrous, used as solvent)
- Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
- Saturated Sodium Bicarbonate Solution (NaHCO₃)
- Dichloromethane (DCM) or Diethyl Ether
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Brine

Step-by-Step Methodology (Adapted from a similar procedure)[6]:

- Reaction Setup: Dissolve 2-iodophenylacetic acid in a large excess of methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Cooling and Concentration:** Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
- **Work-up:** Dissolve the residue in dichloromethane or diethyl ether. Transfer to a separatory funnel and carefully wash with a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Note: CO₂ evolution will occur.
- **Washing:** Further wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude **Methyl 2-(2-iodophenyl)acetate**.
- **Purification:** The crude product is often of sufficient purity for subsequent steps. If required, it can be further purified by flash column chromatography on silica gel or by vacuum distillation.

Product Characterization and Validation

The final product, **Methyl 2-(2-iodophenyl)acetate**, should be characterized to confirm its identity and purity.

- **Appearance:** Liquid or low-melting solid. * Molecular Weight: 276.07 g/mol . [2][3]* ¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the benzylic methylene protons (~3.8 ppm), and a multiplet pattern in the aromatic region (7.0-7.9 ppm) corresponding to the four protons of the disubstituted benzene ring.
- ¹³C NMR (CDCl₃, 101 MHz): Expected signals include the ester carbonyl (~171 ppm), aromatic carbons (one attached to iodine at ~98 ppm, others between 128-140 ppm), the

benzylic carbon (~42 ppm), and the methoxy carbon (~52 ppm).

- Mass Spectrometry (EI-MS): A molecular ion peak (M^+) at $m/z = 276$.

References

- ResearchGate. Esterification of 2-(4-(4-Hydroxy-3, 5-Iodophenoxy)-3, 5-Diodophenyl) Acetic Acid (Tetrac). [\[Link\]](#)
- Organic Syntheses. 1-(2-Iodophenyl)pyrrole. [\[Link\]](#)
- Wikipedia. Sandmeyer reaction. [\[Link\]](#)
- L.S.College, Muzaffarpur. Sandmeyer reaction. [\[Link\]](#)
- BYJU'S. Sandmeyer Reaction Mechanism. [\[Link\]](#)
- SpringerLink. A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. [\[Link\]](#)
- Organic Chemistry Portal. Sandmeyer Reaction. [\[Link\]](#)
- Organic Chemistry Portal. Diazotisation. [\[Link\]](#)
- Brainly.in. write a note on sandmeyer's reaction. [\[Link\]](#)
- Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. [\[Link\]](#)
- Organic Syntheses. Methyl azidoacetate. [\[Link\]](#)
- ResearchGate. A Simple and Effective Protocol for One-Pot Diazotization-Iodination of Aromatic Amines by Acidic Ionic Liquid. [\[Link\]](#)
- SD Fine-Chem. 2-iodoaniline (for synthesis). [\[Link\]](#)
- PubChem. 2-Iodophenylacetic acid. [\[Link\]](#)
- Baghdad Science Journal. Exploiting the diazotization reaction of 4-aminoacetophenone for Methyl dopa determination. [\[Link\]](#)

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Sources

- [1. Methyl 2-\(2-iodophenyl\)acetate 97% | CAS: 66370-75-0 | AChemBlock \[achemblock.com\]](#)
- [2. Methyl 2-\(2-iodophenyl\)acetate synthesis - chemicalbook \[chemicalbook.com\]](#)
- [3. Methyl 2-\(2-iodophenyl\)acetate CAS#: 66370-75-0 \[m.chemicalbook.com\]](#)
- [4. Methyl 2-\(2-iodophenyl\)acetate | 66370-75-0 | RCA37075 \[biosynth.com\]](#)
- [5. 2-碘苯乙酸 97% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [6. METHYL 2-\(2-BROMOPHENYL\)ACETATE synthesis - chemicalbook \[chemicalbook.com\]](#)
- [7. scbt.com \[scbt.com\]](#)
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